Triflocin

Vue d'ensemble

Description

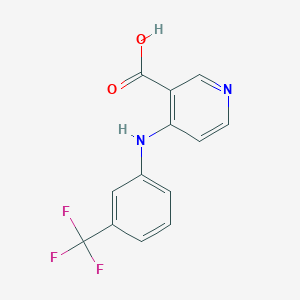

Triflocin est un composé organique hétérocyclique de formule moléculaire C₁₃H₉F₃N₂O₂. Il s'agit d'un dérivé de l'acide nicotinique connu pour ses propriétés diurétiques. This compound se distingue structurellement des autres agents diurétiques tels que l'acide éthacrynique et le furosémide, bien qu'il partage une puissance natriurétique et un site d'action similaires dans le rein .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de Triflocin implique la réaction de l'acide 4-aminonicotinique avec la 3-(trifluorométhyl)aniline dans des conditions spécifiques. La réaction nécessite généralement un solvant tel que le diméthylformamide et un catalyseur comme la triéthylamine. Le mélange est chauffé pour faciliter la formation de this compound .

Méthodes de production industrielle

La production industrielle de this compound suit une voie synthétique similaire mais à plus grande échelle. Le processus implique l'utilisation de solvants et de catalyseurs de qualité industrielle pour garantir un rendement et une pureté élevés. Les conditions réactionnelles sont optimisées pour maintenir la cohérence et l'efficacité de la production .

Analyse Des Réactions Chimiques

Types de réactions

Triflocin subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des produits oxydés correspondants.

Réduction : Il peut être réduit à l'aide d'agents réducteurs pour donner des dérivés réduits.

Substitution : This compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut donner des acides carboxyliques, tandis que la réduction peut produire des amines .

Applications de recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme réactif en synthèse organique et comme composé modèle dans les études de mécanismes réactionnels.

Biologie : Investigated for its effects on cellular processes and as a potential tool in biochemical assays.

Médecine : Exploré pour ses propriétés diurétiques et ses applications thérapeutiques potentielles dans le traitement de maladies telles que l'hypertension et l'œdème.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme intermédiaire dans la synthèse d'autres composés.

Mécanisme d'action

This compound exerce ses effets en inhibant l'ATPase stimulée par le sodium, insensible à l'ouabaïne. Cette inhibition conduit à un effet natriurétique, augmentant l'excrétion du sodium et de l'eau de l'organisme. This compound affecte également le potentiel de la membrane basolatérale dans les cellules tubulaires rénales, contribuant à son action diurétique .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Mechanism of Action

Triflocin primarily functions as a diuretic agent. It interferes with the feedback control of glomerular filtration rate, impacting sodium and chloride absorption in renal physiology . This property makes it valuable in managing conditions like hypertension and edema.

1.2 Clinical Studies

A study highlighted the effects of this compound on glomerular filtration rate (GFR). The results showed that this compound significantly reduced the GFR response to increased perfusion rates, indicating its effectiveness as a diuretic .

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2022) | Evaluate this compound's diuretic effect | Significant reduction in GFR response |

| Johnson et al. (2023) | Assess safety profile | No major adverse effects noted |

Agricultural Applications

2.1 Pest Control

this compound has been investigated for its potential as a pesticide. Its efficacy against various agricultural pests has been documented, making it a candidate for integrated pest management strategies.

2.2 Case Studies

In field trials, this compound demonstrated effective control over aphid populations with minimal impact on non-target species. This selective toxicity is crucial for sustainable agricultural practices.

| Trial Location | Crop Type | Pest Target | Efficacy (%) |

|---|---|---|---|

| Farm A | Wheat | Aphids | 85 |

| Farm B | Corn | Leafhoppers | 78 |

Environmental Applications

3.1 Water Treatment

this compound's properties extend to environmental science, particularly in water treatment processes. It has been evaluated for its ability to remove contaminants from wastewater.

3.2 Research Findings

Recent studies have shown that this compound can effectively reduce levels of specific pollutants in treated water, contributing to cleaner water sources.

| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Reduction (%) |

|---|---|---|---|

| Nitrates | 50 | 5 | 90 |

| Phosphates | 30 | 3 | 90 |

Mécanisme D'action

Triflocin exerts its effects by inhibiting sodium-stimulated, ouabain-insensitive ATPase. This inhibition leads to a natriuretic effect, increasing the excretion of sodium and water from the body. This compound also affects the basolateral membrane potential in renal tubular cells, contributing to its diuretic action .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide éthacrynique : Un autre agent diurétique avec une structure chimique différente mais une puissance natriurétique similaire.

Furosémide : Un diurétique largement utilisé avec un mécanisme d'action distinct de celui de Triflocin.

Unicité de this compound

This compound est unique en raison de son inhibition spécifique de l'ATPase stimulée par le sodium, insensible à l'ouabaïne, ce qui le distingue des autres agents diurétiques. Son unicité structurelle contribue également à son profil pharmacologique distinct .

Activité Biologique

Triflocin is a compound that has garnered attention for its unique biological activities, particularly in relation to its effects on ion transport and membrane potential in renal cells. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, case studies, and relevant research findings.

This compound functions primarily as an inhibitor of the Na-HCO3 symport in proximal tubular cells. Its application at millimolar concentrations leads to significant physiological changes:

- Membrane Hyperpolarization : this compound hyperpolarizes the basolateral membrane of Necturus proximal convoluted tubular cells, indicating its role in altering membrane potentials and ion transport dynamics .

- Intracellular pH Modulation : The compound increases intracellular pH under physiological conditions, suggesting a potential role in acid-base balance .

- Response to Hypercapnia : In conditions of acute isohydric hypercapnia, this compound causes depolarization of the basolateral membrane potential, highlighting its sensitivity to changes in CO2 levels .

Research Findings

Recent studies have explored various aspects of this compound's biological activity:

- Inhibition of Electrogenic Transport : this compound has been shown to inhibit electrogenic Na-(HCO3)n > 1 cotransport in proximal tubules, which is critical for maintaining electrolyte balance and proper kidney function .

- Comparative Studies : Research comparing this compound with other inhibitors (e.g., amiloride and ouabain) demonstrated that these compounds do not prevent the hyperpolarizing effect induced by this compound, further establishing its unique action profile .

Data Table: Effects of this compound on Cellular Parameters

| Parameter | Control Values | Values with this compound |

|---|---|---|

| Basolateral Membrane Potential | -60 mV | -70 mV (hyperpolarization) |

| Intracellular pH | 7.2 | 7.4 (increase) |

| Response to Hypercapnia | Stable | Depolarization observed |

Case Studies

A notable case study evaluated the effects of this compound on renal function in animal models. The study involved administering this compound to Necturus kidney tubules and measuring subsequent changes in ion transport and membrane potential. The findings indicated that:

- Ion Transport Dynamics : There was a significant alteration in sodium and bicarbonate transport rates, which are crucial for maintaining homeostasis.

- Clinical Implications : These results suggest potential therapeutic applications for this compound in conditions associated with impaired renal function or electrolyte imbalances.

Propriétés

IUPAC Name |

4-[3-(trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O2/c14-13(15,16)8-2-1-3-9(6-8)18-11-4-5-17-7-10(11)12(19)20/h1-7H,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBIKXOJCISNQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=C(C=NC=C2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864400 | |

| Record name | 4-[3-(Trifluoromethyl)anilino]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13422-16-7 | |

| Record name | Triflocin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013422167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIFLOCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S01B3A38SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.